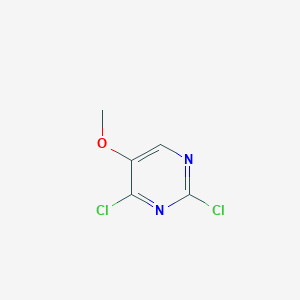
2,4-Dichloro-5-methoxypyrimidine
Cat. No. B027636
Key on ui cas rn:
19646-07-2
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06362335B1
Procedure details


Anhydrous sodium carbonate (5.83 g, 0.055 mole), methanol (60 mL), and 35% aqueous hydrazine (11.0 g, 0.120 mole) were loaded into a 500 mL three necked flask equipped with a thermometer, magnetic stirrer, condenser, and addition funnel. A solution/partial slurry of 2,4-dichloro-5-methoxy-pyrimidine (17.91 g, 0.100 mole) in toluene (30 mL) was added dropwise over 39 min. During the addition, the reaction temperature rose from 15° C. to 39° C. and the solids dissolved to form a clear, pale yellow solution. The reaction mixture was heated to 42° C. for 4.1 h, after which the heat source was removed. Slow, dropwise addition of water (180 mL), caused the product to crystallize out of solution. The resulting slurry was stirred for 2 h at room temperature, then the product was recovered by filtration through Whatman #1 filter paper using a Buchner funnel and aspirator vacuum. After washing the filter cake with water, the product was dried overnight in vacuo at 40° C., to give 15.02 g of white 2-chloro-4-hydrazino-5-methoxypyrimidine (purity 96.2%, yield=82.8%): 1H NMR (300 MHz, DMSO-d6) 3.33 (s, 3H), 3.78 (s, 3H), 4.39 (br s, 2H), 7.59 (s, 1H), 8.73 (br s, 1H).



[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Four



Yield
82.8%
Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].CO.[NH2:9][NH2:10].[Cl:11][C:12]1[N:17]=[C:16](Cl)[C:15]([O:19][CH3:20])=[CH:14][N:13]=1>C1(C)C=CC=CC=1>[Cl:11][C:12]1[N:17]=[C:16]([NH:9][NH2:10])[C:15]([O:19][CH3:20])=[CH:14][N:13]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Step Four
[Compound]
|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
17.91 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
42 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting slurry was stirred for 2 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a thermometer, magnetic stirrer, condenser, and addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose from 15° C. to 39° C.
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solids dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a clear, pale yellow solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the heat source was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Slow, dropwise addition of water (180 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize out of solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was recovered by filtration through Whatman #1
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the filter cake with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was dried overnight in vacuo at 40° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)NN)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.02 g | |
| YIELD: PERCENTYIELD | 82.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
